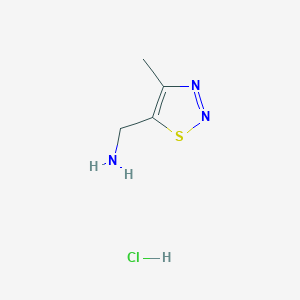

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride

Description

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and an aminomethyl group at the 5-position. This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting cancer and infectious diseases. Key identifiers include:

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S.ClH/c1-3-4(2-5)8-7-6-3;/h2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMFQDADTCRURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride typically involves the reaction of 4-methyl-1,2,3-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The detailed procedure can be found in various chemical synthesis literature .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

Biological Activities

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of thiadiazole derivatives. For instance, compounds derived from 1,3,4-thiadiazole structures exhibit strong antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Compound 15 | 1.95–15.62 µg/mL | Staphylococcus spp., Enterococcus faecalis |

| Compound 5c | Not specified | Bacillus cereus, Bacillus antracis |

Anticancer Properties

Thiadiazole derivatives have also been explored for their anticancer potential. Research indicates that certain derivatives can inhibit tumor growth and exhibit cytotoxic effects on cancer cell lines . The neuroprotective properties of these compounds are particularly noteworthy as they may offer therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that compounds with a methyl group at specific positions on the thiadiazole ring exhibited superior activity compared to traditional antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiadiazole derivatives in vitro. The study demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines while sparing normal cells .

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

(a) 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine Hydrochloride

- Structure : Replaces methyl at C4 with isopropyl.

- Molecular Formula : C₆H₁₂ClN₃S

- Molecular Weight : 193.70 g/mol

- CAS: Not explicitly listed; product code CBR01546 (Sigma-Aldrich, ).

(b) 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine Hydrochloride

- Structure : Ethyl substituent at C3.

- Molecular Formula : C₅H₁₀ClN₃S (assumed ethyl substitution)

- CAS: Not explicitly provided; referenced in synthesis workflows .

- SAR Note: Ethyl groups may enhance metabolic stability compared to methyl .

Heterocycle Replacement: Oxazole and Oxadiazole Analogs

(a) (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride

- Structure : Oxazole core replaces thiadiazole.

- Molecular Formula : C₇H₁₂ClN₂O

- Molecular Weight : 176.64 g/mol

- CAS : 1803606-83-8

- Key Differences : Oxazole’s oxygen atom reduces electron-deficient character vs. thiadiazole, affecting binding to biological targets.

(b) (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine Hydrochloride

Bioactive Thiadiazole Derivatives (Non-Hydrochloride Forms)

(a) 4-Ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione

- Structure : Triazole-thione fused with thiadiazole.

- Key Findings : Demonstrated crystallographic stability due to hydrogen bonding (X-ray data, ).

- Application: Potential antimicrobial agent (implied by structural analogs in ).

(b) 1,3,4-Thiadiazole Derivatives (e.g., Compound 9b)

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings and SAR Trends

- Thiadiazole vs. Oxazole/Oxadiazole : Thiadiazoles exhibit higher electron deficiency, favoring interactions with enzymes like kinases . Oxadiazoles improve metabolic stability but may reduce potency .

- Substituent Effects : Methyl and ethyl groups on the thiadiazole ring balance lipophilicity and solubility, while bulkier groups (e.g., isopropyl) may hinder cellular uptake .

- Biological Activity : Thiadiazole derivatives show promise in oncology (e.g., compound 9b’s IC₅₀ = 2.94 µM against HepG2 ), though the target compound’s direct bioactivity remains uncharacterized in available literature.

Biological Activity

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is a thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazole compounds have been studied extensively due to their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring with a methyl group at the 4-position and a methanamine moiety. This unique structure is believed to contribute to its biological activity by enabling interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that thiadiazole derivatives can inhibit the growth of various bacteria and fungi. For instance:

- Bacterial Activity : The compound has been tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects.

- Fungal Activity : Preliminary studies suggest effectiveness against common fungal pathogens, indicating potential use in treating fungal infections .

Anticancer Activity

Recent research has focused on the anticancer potential of thiadiazole derivatives. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For example:

- Cell Viability Assays : The compound was tested on MCF-7 (breast cancer) and LoVo (colon cancer) cell lines. Results showed a reduction in cell viability by more than 50% at specific concentrations over 48 hours .

| Cell Line | IC50 Value (µM) | % Viability at 48h |

|---|---|---|

| MCF-7 | 25 | <50% |

| LoVo | 15 | <50% |

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in critical cellular processes. This interaction may lead to alterations in signaling pathways that promote apoptosis or inhibit microbial growth .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Aggarwal et al., various thiadiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with similar structures to this compound displayed significant antibacterial activity against resistant strains of bacteria .

Case Study 2: Anticancer Effects

A recent investigation into the anticancer properties of thiadiazole derivatives highlighted the effectiveness of this compound in reducing cell proliferation in cancer models. The study emphasized its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. How can this compound be utilized in synthesizing structurally diverse libraries?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.